![molecular formula C23H27N3O4S B298103 2-{4-[(E)-{2-[(benzylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B298103.png)
2-{4-[(E)-{2-[(benzylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(E)-{2-[(benzylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide is a compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-{4-[(E)-{2-[(benzylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide involves the inhibition of certain enzymes and signaling pathways, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK). By inhibiting these pathways, this compound can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-{4-[(E)-{2-[(benzylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide can reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{4-[(E)-{2-[(benzylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. However, a limitation is that further studies are needed to determine the optimal dosage and potential side effects of this compound.
Zukünftige Richtungen
For research on 2-{4-[(E)-{2-[(benzylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide include investigating its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and cardiovascular disease. Additionally, further studies are needed to optimize the synthesis method and determine the optimal dosage and potential side effects of this compound.
Synthesemethoden
The synthesis of 2-{4-[(E)-{2-[(benzylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide involves the reaction of 4-(2-bromoacetyl)phenol with 2-(benzylsulfanyl)acetic acid hydrazide in the presence of potassium carbonate. The resulting product is then reacted with tetrahydrofuran-2-carbaldehyde to yield the final compound.
Wissenschaftliche Forschungsanwendungen
2-{4-[(E)-{2-[(benzylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Studies have shown that this compound exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and signaling pathways.
Eigenschaften
Produktname |
2-{4-[(E)-{2-[(benzylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide |
---|---|
Molekularformel |
C23H27N3O4S |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
2-[4-[(E)-[(2-benzylsulfanylacetyl)hydrazinylidene]methyl]phenoxy]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C23H27N3O4S/c27-22(24-14-21-7-4-12-29-21)15-30-20-10-8-18(9-11-20)13-25-26-23(28)17-31-16-19-5-2-1-3-6-19/h1-3,5-6,8-11,13,21H,4,7,12,14-17H2,(H,24,27)(H,26,28)/b25-13+ |
InChI-Schlüssel |
LXYDFKWQCCEAKS-DHRITJCHSA-N |
Isomerische SMILES |
C1CC(OC1)CNC(=O)COC2=CC=C(C=C2)/C=N/NC(=O)CSCC3=CC=CC=C3 |
SMILES |
C1CC(OC1)CNC(=O)COC2=CC=C(C=C2)C=NNC(=O)CSCC3=CC=CC=C3 |
Kanonische SMILES |
C1CC(OC1)CNC(=O)COC2=CC=C(C=C2)C=NNC(=O)CSCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.